molecular formula C26H20N4O2 B570602 4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1019853-65-6

4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No. B570602
M. Wt: 420.472
InChI Key: CIOBFBYUHYKBBM-UHFFFAOYSA-N
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Description

The compound “4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in various studies . For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines have been studied extensively . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Future Directions

The future directions for research on “4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods, biological activities, and applications . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

4-oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2/c31-17-18-16-27-23-22(18)24(32)29-25(28-23)30-26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17H,(H3,27,28,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOBFBYUHYKBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=CN5)C=O)C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde

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